6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine
Overview
Description
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine is the metabotropic glutamate receptor 2 (mGlu2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor separate from the active site, altering the receptor’s conformation and reducing its activity .
Biochemical Pathways
The mGlu2 receptor is involved in the glutamate signaling pathway . By modulating this receptor, this compound can influence the transmission of glutamate signals, which are critical for various brain functions .
Result of Action
By acting as a negative allosteric modulator of the mGlu2 receptor, this compound can potentially influence a range of neurological processes. It may have therapeutic potential for treating conditions such as depression, anxiety, obsessive-compulsive disorder, cognitive disorders, Alzheimer’s disease, or autism spectrum disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a triazole derivative under acidic or basic conditions to form the desired fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially diverse biological activities .
Scientific Research Applications
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as a dual c-Met/VEGFR-2 inhibitor with potential anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Explored for its inhibitory activity against specific enzymes involved in cancer cell proliferation.
Uniqueness
6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its fused triazole-pyridine ring system allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-5-3-4-8(13-9)11-15-14-10-6-1-2-7-16(10)11/h1-7H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOREWVGDIFVMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=NC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1519742-55-2 | |
Record name | 6-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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